molecular formula C20H14N4O2S B12153318 2-(1,3-benzothiazol-2-yl)-N'-(phenylcarbonyl)pyridine-3-carbohydrazide

2-(1,3-benzothiazol-2-yl)-N'-(phenylcarbonyl)pyridine-3-carbohydrazide

Cat. No.: B12153318
M. Wt: 374.4 g/mol
InChI Key: DNFINPPNRSKDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzothiazol-2-yl)-N’-(phenylcarbonyl)pyridine-3-carbohydrazide is a complex organic compound with a unique structure. Let’s break down its name:

    2-(1,3-benzothiazol-2-yl): This part of the compound contains a benzothiazole ring, which is a fused heterocyclic system consisting of a benzene ring and a thiazole ring. The “2-yl” indicates the position of the nitrogen atom in the benzothiazole ring.

    N’-(phenylcarbonyl): Here, the carbonyl group (C=O) is attached to the nitrogen atom (N’) of the hydrazide functional group.

    pyridine-3-carbohydrazide: The pyridine ring (a six-membered aromatic ring with one nitrogen atom) is connected to the hydrazide group (–NH–NH₂).

Preparation Methods

The synthetic routes for this compound can vary, but one common method involves the condensation of 2-aminobenzothiazole with pyridine-3-carboxylic acid hydrazide in the presence of a suitable coupling agent (such as DCC or EDC) and a base (like triethylamine). The reaction proceeds as follows:

2-aminobenzothiazole+pyridine-3-carboxylic acid hydrazide2-(1,3-benzothiazol-2-yl)-N’-(phenylcarbonyl)pyridine-3-carbohydrazide\text{2-aminobenzothiazole} + \text{pyridine-3-carboxylic acid hydrazide} \rightarrow \text{2-(1,3-benzothiazol-2-yl)-N'-(phenylcarbonyl)pyridine-3-carbohydrazide} 2-aminobenzothiazole+pyridine-3-carboxylic acid hydrazide→2-(1,3-benzothiazol-2-yl)-N’-(phenylcarbonyl)pyridine-3-carbohydrazide

Industrial production methods may involve modifications of this basic route, optimization for yield, and scalability.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states of the nitrogen and sulfur atoms.

    Reduction: Reduction reactions may occur, affecting the carbonyl group or other functional groups.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

    Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts play crucial roles.

    Major Products: The major products depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

This compound has diverse applications:

    Medicinal Chemistry: Researchers explore its potential as an antitumor, antimicrobial, or anti-inflammatory agent.

    Biological Studies: It might serve as a fluorescent probe or enzyme inhibitor.

    Industry: Its unique structure could find applications in materials science or catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. its effects likely involve interactions with specific protein targets or cellular pathways. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While there are related compounds with benzothiazole or pyridine moieties, the combination of these features in 2-(1,3-benzothiazol-2-yl)-N’-(phenylcarbonyl)pyridine-3-carbohydrazide makes it distinctive. Similar compounds include:

    2-aminobenzothiazole: A precursor to our compound.

    Pyridine carbohydrazide derivatives: These share some structural features but lack the benzothiazole ring.

Properties

Molecular Formula

C20H14N4O2S

Molecular Weight

374.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N'-benzoylpyridine-3-carbohydrazide

InChI

InChI=1S/C20H14N4O2S/c25-18(13-7-2-1-3-8-13)23-24-19(26)14-9-6-12-21-17(14)20-22-15-10-4-5-11-16(15)27-20/h1-12H,(H,23,25)(H,24,26)

InChI Key

DNFINPPNRSKDJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.